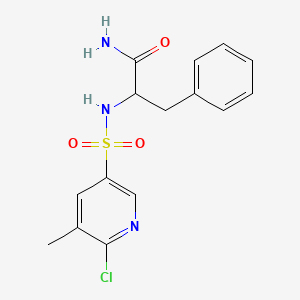

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloro-5-methylpyridine-3-sulfonamido” is a chemical compound with the molecular formula C6H7ClN2O2S . It seems to be used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “6-Chloro-5-methylpyridine-3-sulfonamido” involves two stages . In the first stage, “6-chloro-5-methyl-pyridine-3-sulfonic acid amide” is reacted with sodium hydride in tetrahydrofuran at 0 - 20℃ for 0.5 hours. In the second stage, “2,4-dichlorobenzoyl chloride” is added to the reaction mixture and the reaction is carried out at 0 - 20℃ for 0.25 hours .科学的研究の応用

Synthesis and Anticancer Assessment of Pyridine Derivatives

A study explored the synthesis of various pyridine derivatives, including sulfonamide derivatives, and assessed their potential anticancer activities. The compounds were created through reactions with different bi-functional reagents and active methylene reagents, resulting in a range of derivatives including sulfonamide, acetamide, and benzamide derivatives. These compounds were structurally confirmed through various spectroscopic analyses, indicating their potential for further biological evaluation (Mansour et al., 2021).

Insights into Pb(II) Coordination and Extraction

Research focused on the extraction of Pb(II) from water using disulfonamide ligands derived from o-phenylenediamine, in combination with 2,2'-bipyridine. The study provided structural insights into the coordination behavior of these compounds, showing effective extraction and complex formation capabilities. This showcases the potential of sulfonamide derivatives in environmental applications (Alvarado et al., 2005).

Antimicrobial Activity of Bisimidyl Sulfonamido Ketones

A study highlighted the design, synthesis, and evaluation of new compounds containing sulfonamido groups for antimicrobial activity. These compounds contained biologically active segments and demonstrated high biological activity against bacterial and fungal strains, emphasizing the medicinal potential of sulfonamide derivatives (Fadel & Al-Azzawi, 2021).

Analytical and Chemical Studies

Study on Non-enzymatic Glutathione Conjugation

Research was conducted on the non-enzymatic reaction of nitroso compounds with glutathione, revealing the formation of new binding forms like N-hydroxy-sulfonamide. This study suggests a potential detoxification pathway for toxic compounds, highlighting the role of sulfonamide derivatives in biological detoxification processes (Umemoto et al., 1988).

Chlorination and Oxidation of Sulfonamides by Free Chlorine

This study examined the reaction of sulfonamides with free chlorine, aiming to understand the transformation of these compounds in wastewater and surface water. The research is significant for environmental management, indicating the reactivity and behavior of sulfonamide derivatives in water treatment scenarios (Gaffney et al., 2016).

Safety and Hazards

The safety information for “6-Chloro-5-methylpyridine-3-sulfonamido” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

特性

IUPAC Name |

2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c1-10-7-12(9-18-14(10)16)23(21,22)19-13(15(17)20)8-11-5-3-2-4-6-11/h2-7,9,13,19H,8H2,1H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIXMTVOKXACSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

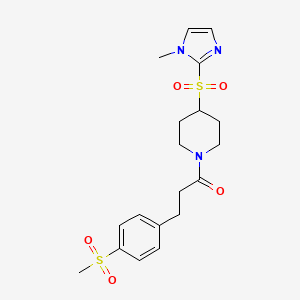

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)

![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)

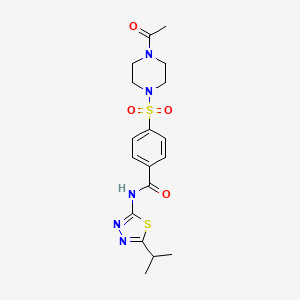

![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)

![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)

![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/no-structure.png)

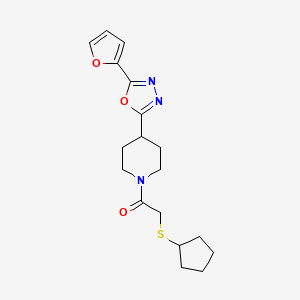

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2982470.png)